Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-

Description

Fourier-Transform Infrared Spectroscopy (FTIR)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 222.2 [M]⁺ (calculated for C₁₅H₂₆O).

- Fragmentation Pattern :

The spectroscopic data collectively confirm the compound’s structure and stereochemistry, providing a foundation for its identification in natural sources like Daphne penicillata and Illicium species.

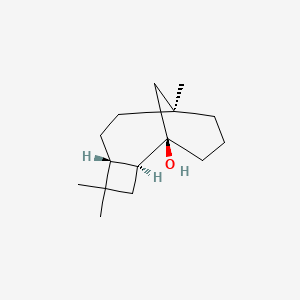

Structure

3D Structure

Properties

CAS No. |

58404-89-0 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |

InChI Key |

FUQAYSQLAOJBBC-PAPYEOQZSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |

Canonical SMILES |

CC1(CC2C1CCC3(CCCC2(C3)O)C)C |

density |

0.983-0.989 (20°) |

physical_description |

White crystalline solid; Warm moss-like, spicy aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Mechanism and Conditions

- Lewis acids such as AlBr3 are used to generate cationic intermediates that facilitate the rearrangement of tricycloalkanes into the desired tricyclic skeleton.

- The process often involves sequential skeletal conversions, where intermediate tricyclodecanes undergo isomerization steps leading to the formation of the stable tricyclo(6.3.1.0²,⁵)dodecane core.

- Acidic conditions (e.g., Brønsted acids like CF3SO3H or H2SO4) can also promote rearrangements, sometimes under kinetically controlled conditions to favor specific isomers.

- Hydrohalogenation and subsequent nucleophilic substitution reactions on olefinic precursors can yield functionalized derivatives, including alcohols.

Representative Example

- The isomerization of protoadamantane derivatives under AlBr3 catalysis leads to the formation of tricyclic frameworks structurally related to beta-caryophyllene alcohol.

- Hydrolysis of halogenated intermediates in aqueous solvents produces alcohols with the tricyclic skeleton.

- Rearrangements can be accompanied by elimination or substitution reactions to introduce hydroxyl groups at specific positions.

Research Findings Summary

| Aspect | Details |

|---|---|

| Catalyst | AlBr3, Brønsted acids (CF3SO3H, H2SO4) |

| Reaction type | Skeletal rearrangement, isomerization, hydrohalogenation, nucleophilic substitution |

| Key intermediates | Tricyclodecanes, protoadamantane, halogenated derivatives |

| Conditions | Mild to moderate temperatures, acidic media, aqueous hydrolysis |

| Yield and selectivity | High thermodynamic control favors stable isomers; yields vary with substrate and conditions |

| Mechanistic insights | Cationic intermediates facilitate ring rearrangements; multiple isomerization pathways |

(Adapted from Russian Chemical Reviews, 1991)

Functionalization of Beta-Caryophyllene

Another practical approach is the direct functionalization of beta-caryophyllene , a naturally occurring sesquiterpene with the same tricyclic skeleton but lacking the hydroxyl group.

Oxidation and Hydroxylation

- Beta-caryophyllene can be selectively oxidized at the 1-position to introduce the hydroxyl group, yielding beta-caryophyllene alcohol.

- Methods include catalytic oxidation using metal catalysts or enzymatic oxidation for stereoselective hydroxylation.

- The stereochemistry of the product is controlled by the catalyst and reaction conditions to obtain the (1R,2S,5R,8S) isomer.

Patent-Reported Synthesis

- A patented method describes the preparation of ((4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl)oxy) alcohols via selective functionalization steps.

- The crude product mixture is fractionated to isolate positional isomers, with major products being 2-((4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl)oxy)propan-1-ol and 1-((4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-yl)oxy)propan-2-ol.

- This method highlights the importance of purification and isomer separation in obtaining the desired alcohol derivative.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Skeletal rearrangement | AlBr3, CF3SO3H, H2SO4 | Acid-catalyzed isomerization | Access to complex tricyclic cores | Requires careful control of conditions; mixture of isomers possible |

| Functionalization of beta-caryophyllene | Metal catalysts, enzymes, oxidants | Selective oxidation/hydroxylation | Utilizes natural product precursor; stereoselective | Purification needed to separate isomers |

| Hydrohalogenation + substitution | AcOH, NaOH, AcONa, pyridine | Hydrohalogenation, nucleophilic substitution | Versatile functional group introduction | Multi-step, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the alcohol group into other functional groups.

Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for Tricyclo(6.3.1.02,5)dodecan-1-ol is C15H26O with a molecular weight of 238.37 g/mol. The structure features a unique tricyclic arrangement that contributes to its physical and chemical properties.

Antimicrobial Activity

Research has shown that Tricyclo(6.3.1.02,5)dodecan-1-ol exhibits significant antimicrobial properties. In a study focusing on its biological activity, the compound was evaluated against various bacterial strains using the microtiter dilution method.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 μg/mL.

Potential in Cancer Treatment

Another area of interest is the compound's potential role in cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of cellular pathways.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 (Breast) | 45 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 60 |

Fragrance Industry Applications

Tricyclo(6.3.1.02,5)dodecan-1-ol is also utilized in the fragrance industry due to its pleasant aroma profile reminiscent of earthy and woody notes.

Fragrance Formulation

The compound serves as a key ingredient in various perfumes and scented products where it enhances the overall scent profile.

Case Study: Perfume Composition

In a formulation study for a new fragrance line, Tricyclo(6.3.1.02,5)dodecan-1-ol was blended with other essential oils to create a balanced scent profile that appealed to consumers.

Polymer Additive

Tricyclo(6.3.1.02,5)dodecan-1-ol has been explored as an additive in polymer formulations to enhance flexibility and durability.

Case Study: Polymer Blends

In research involving polymer blends for packaging materials, the addition of this compound improved mechanical properties significantly compared to standard formulations without it.

Table 3: Mechanical Properties of Polymer Blends

| Blend Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 25 | 300 |

| With Tricyclo Compound | 35 | 400 |

Mechanism of Action

The mechanism of action of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- involves its interaction with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to its observed biological effects. For example, it may interact with cannabinoid receptors, contributing to its anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Research and Regulatory Insights

- Safety : The target compound exhibits low acute toxicity but may emit irritants upon decomposition .

- Regulatory Status : Derivatives like Compound B are listed in the Australian Industrial Chemicals Inventory (AIIC) for cosmetic use .

- Synthetic Utility : The diol (Compound A) is valued for its dual hydroxyl groups, enabling diverse functionalization .

Biological Activity

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- is a bicyclic compound known for its diverse biological activities. This compound is structurally related to beta-caryophyllene and has garnered attention due to its potential therapeutic applications in various fields such as medicine and agriculture.

- Molecular Formula : C17H28O

- Molecular Weight : 264.4030 g/mol

- CAS Number : 57082-24-3

- IUPAC Name : Tricyclo[6.3.1.0(2,5)]dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-

Antifungal Activity

Recent studies have highlighted the antifungal properties of tricyclic compounds similar to tricyclo(6.3.1.02,5)dodecan-1-ol. For example:

- A study evaluated various plant essential oils for their efficacy against Fusarium oxysporum, a pathogenic fungus affecting crops. The results indicated that certain concentrations of essential oils exhibited significant antifungal activity through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) tests .

| Compound | MIC (μl/ml) | MFC (μl/ml) |

|---|---|---|

| Tricyclo compound | 25 | 50 |

| Control (Citrus sinensis) | 25 | 100 |

Anti-inflammatory Effects

Tricyclic compounds have been studied for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines and modulate immune responses . These effects are particularly relevant in the context of chronic inflammatory diseases.

Toxicological Assessments

The safety profile of tricyclo(6.3.1.02,5)dodecan-1-ol has been assessed in dermatological studies. Patch tests have been conducted to evaluate potential skin sensitization and irritation . The findings suggest that while some individuals may exhibit sensitivity to terpene alcohols, the overall risk remains low when used in controlled concentrations.

Case Study 1: Agricultural Applications

In a controlled field trial involving tomato plants infected with Fusarium oxysporum, the application of tricyclic compounds showed a reduction in disease severity by up to 50% compared to untreated controls . This suggests potential use as a natural fungicide in agricultural practices.

Case Study 2: Cosmetic Applications

Tricyclo(6.3.1.02,5)dodecan-1-ol is also explored in cosmetic formulations due to its fragrance properties and skin conditioning effects. Safety assessments indicate that it can be safely incorporated into personal care products at concentrations below established thresholds .

Q & A

Q. How can the stereochemical configuration of (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecan-1-ol be experimentally confirmed?

Methodological Answer: The stereochemistry of this compound can be resolved using X-ray crystallography to determine absolute configurations at chiral centers. For instance, derivatives like its acetate (CAS 57082-24-3) have been structurally validated via X-ray diffraction in studies on essential oil components . Alternatively, NMR-based stereochemical analysis (e.g., NOESY or J-coupling constants) can correlate spatial arrangements of substituents. Computational methods like density functional theory (DFT) can further validate experimental data by comparing calculated and observed spectral properties .

Q. What synthetic routes are reported for this tricyclic sesquiterpene alcohol?

Methodological Answer: Synthesis typically involves biomimetic cyclization of farnesyl derivatives or acid-catalyzed rearrangements of caryophyllene oxide. For example, β-caryophyllene alcohol (a synonym) is derived from β-caryophyllene via epoxidation and hydrolysis . Advanced routes include stereoselective catalysis to control the (1R,2S,5R,8S) configuration. Purification often employs preparative GC or column chromatography using silica gel with hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- GC-MS : Retention indices (e.g., Adams Index AI: 1701) and fragmentation patterns (m/z 222 [M⁺]) confirm identity .

- ¹H/¹³C NMR : Distinct signals for methyl groups (δ 0.8–1.2 ppm) and hydroxyl proton (δ 1.8–2.2 ppm) are diagnostic. Stereospecific assignments require 2D-COSY and HSQC .

- IR Spectroscopy : O-H stretching (~3400 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) validate alcohol functionality .

Q. What are the known physicochemical properties of this compound?

Methodological Answer:

Q. How is this compound handled safely in laboratory settings?

Methodological Answer: While no specific hazard classification exists for this compound , general precautions for sesquiterpenes apply:

- Use fume hoods to avoid inhalation of fine powders.

- Store in airtight containers at 4°C to prevent oxidation.

- Dispose via incineration or hazardous waste protocols to comply with REACH regulations .

Advanced Research Questions

Q. What challenges arise in elucidating the reaction mechanisms of its derivatives (e.g., acetates or ethers)?

Methodological Answer: Mechanistic studies require isotopic labeling (e.g., ¹⁸O in acetate derivatives) to track oxygen transfer during esterification. Kinetic isotope effects (KIE) and DFT transition-state modeling can differentiate between SN1/SN2 pathways or acid-catalyzed rearrangements . Contradictions in regioselectivity (e.g., hydroxyl vs. methyl group reactivity) are resolved using Hammett plots or Marcus theory .

Q. How do computational methods enhance conformational analysis of this tricyclic system?

Methodological Answer: Molecular mechanics (MMFF94) and *ab initio calculations (B3LYP/6-31G)**predict low-energy conformers by analyzing torsional strain in the tricyclo[6.3.1.0²,⁵] framework. For example, the (1R,2S,5R,8S) isomer minimizes steric clashes between methyl groups at C4 and C8 .Molecular dynamics simulations further assess solvent effects on conformation .

Q. What strategies address discrepancies in stereochemical assignments across literature sources?

Methodological Answer: Discrepancies often stem from misalignment of NMR data with X-ray structures. To resolve this:

Q. What role does this compound play in natural product biosynthesis?

Methodological Answer: As a sesquiterpene alcohol , it is hypothesized to derive from farnesyl diphosphate (FPP) via cyclization catalyzed by terpene synthases. Isotopic feeding experiments (¹³C-glucose) and gene knockout studies in Santulum austrocaledonicum (a source plant) can map biosynthetic pathways . Competing pathways (e.g., caryophyllene vs. humulene routes) are analyzed using enzyme kinetics .

Q. How can enantiomeric impurities be quantified in synthetic batches?

Methodological Answer: Chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with chiral stationary phases (CSPs) separate enantiomers. Quantification via calibration curves (using pure standards) ensures <1% impurity thresholds. Mosher’s ester derivatization followed by ¹H NMR analysis provides an orthogonal validation method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.